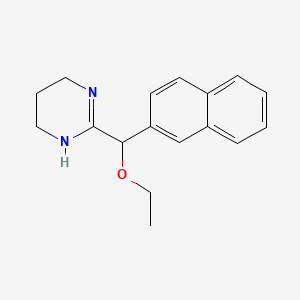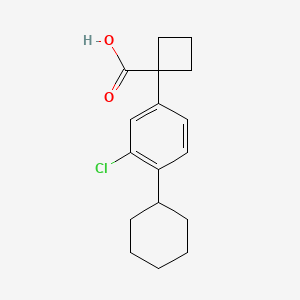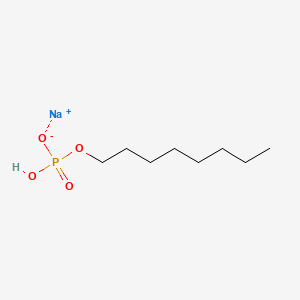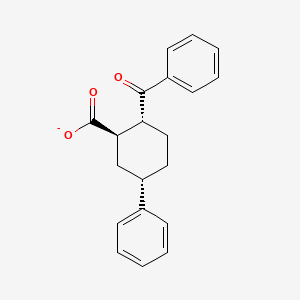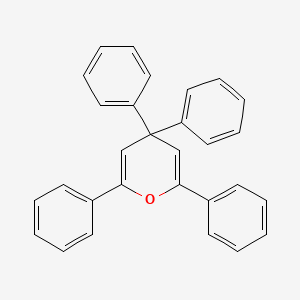![molecular formula C30H24 B14692600 1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene CAS No. 24787-39-1](/img/structure/B14692600.png)
1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene is an organic compound characterized by its unique structure, which consists of a benzene core substituted with three ethene-2,1-diyl groups, each further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene typically involves the use of benzene derivatives and ethene-based reagents. One common method involves the reaction of benzene-1,2,4-triyltri(ethene-2,1-diyl) with benzene under specific conditions, such as the presence of a catalyst and controlled temperature . The reaction conditions often include the use of solvents like toluene or dichloromethane and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic characteristics.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene involves its interaction with molecular targets through π-π stacking and electronic interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics and materials science . The pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
- 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid
- (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Uniqueness
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific substitution pattern on the benzene core, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and advanced materials .
Propriétés
Numéro CAS |
24787-39-1 |
|---|---|
Formule moléculaire |
C30H24 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1,2,4-tris(2-phenylethenyl)benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-17-28-20-22-29(21-18-26-12-6-2-7-13-26)30(24-28)23-19-27-14-8-3-9-15-27/h1-24H |
Clé InChI |
TZTSOOGQGMHNTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


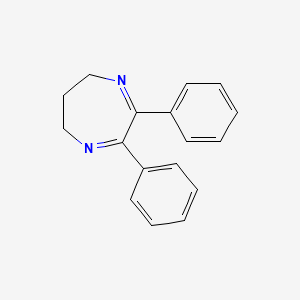



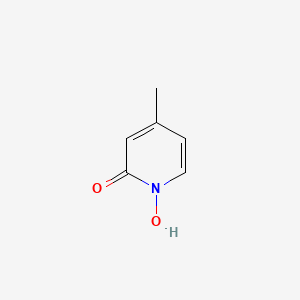

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
